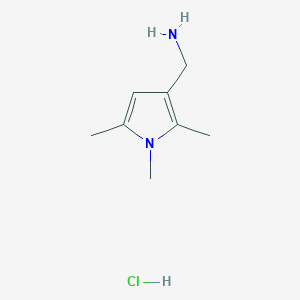
(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride" is a derivative of pyrrole, a five-membered aromatic heterocycle. It contains three methyl groups attached to the pyrrole ring, which can influence its chemical and biological properties. The synthesis and properties of similar pyrrole derivatives have been extensively studied, providing valuable insights into the potential applications and reactivity of this compound .
Synthesis Analysis
The synthesis of similar pyrrole derivatives has been achieved through various methods, including condensation reactions and cycloaddition reactions. For example, the synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a precursor to pyrrole derivatives, has been refined to improve scalability and reduce reliance on problematic reagents. This streamlined preparation involves multistep transformations, including the direct conversion of a precursor to the desired compound, highlighting the versatility of synthetic approaches for pyrrole derivatives .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, including "(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride," is characterized by the presence of the pyrrole ring and the specific arrangement of substituents. The structural features, such as the position and nature of substituents, can significantly impact the compound's stability, reactivity, and potential interactions with biological targets. Understanding the molecular structure of similar pyrrole derivatives is crucial for predicting their behavior and designing targeted modifications .
Chemical Reactions Analysis
Pyrrole derivatives exhibit diverse chemical reactivity, including isomerization and functional group transformations. For instance, the condensation of 1,3,4-trimethyl-1,5-dihydro-2H-pyrrol-2-one with pyrrole-2-carboxaldehyde and its methyl derivative results in the formation of Z- and E-isomers, which undergo thermal isomerization and photochemical reactivity upon irradiation with light. These chemical reactions demonstrate the dynamic behavior of pyrrole derivatives and their potential for photoresponsive applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of "(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride" and related pyrrole derivatives encompass a wide range of characteristics, including solubility, stability, and spectroscopic features. The characterization of similar compounds, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, has been achieved through spectroscopic techniques, providing valuable insights into their structural and chemical properties. Understanding the physical and chemical properties of pyrrole derivatives is essential for evaluating their potential applications in various fields .
The comprehensive analysis of "(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride" and related pyrrole derivatives provides valuable insights into their synthesis, molecular structure, chemical reactivity, and physical and chemical properties, laying the foundation for further exploration and potential applications in diverse fields.
References
- Refined Synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a Deceptively Simple Precursor to Hydroporphyrins.
- Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine: A Bicyclic Diamino Scaffold Stabilizing Parallel Turn Conformations.
- 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
- 1,3,4-Trimethyl-2,2′-pyrromethen-5[1H]-one and its 1′-methyl derivative; Synthesis, thermal and photochemical reactivity.
Applications De Recherche Scientifique
X-ray Crystallographic and DFT Study of Pyrrolide-imine Schiff Base Ligands :
- A study by Akerman & Chiazzari (2014) explored the hydrogen bonding of pyrrolide-imine Schiff base compounds, including 1-phenyl-N-[(E)-1H-pyrrol-2-ylmethylidene]methanamine, synthesized via solid-state reactions. The study, conducted through X-ray diffraction and density functional theory, provided insights into the hydrogen bonding and electrostatic interactions within these compounds Akerman & Chiazzari, 2014.
Synthesis of Hexahydro-2H-Thieno[2,3-c]pyrrole Derivatives :
- Yarmolchuk et al. (2011) proposed hexahydro-2H-thieno[2,3-c]pyrrole as a low molecular weight polar scaffold for constructing compound libraries in new drug searches. This research involved practical syntheses of derivatives of this bicyclic scaffold Yarmolchuk et al., 2011.
Tetrahydro-4 H-(Pyrrolo[3,4- d]isoxazol-3-yl)methanamine in Parallel Turn Conformations :
- A study by Bucci et al. (2018) focused on a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, designed to stabilize parallel turn conformations in peptides. This research highlights the conformational stability of this compound when incorporated into peptide sequences Bucci et al., 2018.
Synthesis and Characterization of Schiff Bases as Potential Anticonvulsant Agents :
- Research by Pandey & Srivastava (2011) involved synthesizing a series of Schiff bases of 3-aminomethyl pyridine, which demonstrated potential as anticonvulsant agents. This study underscores the pharmaceutical applications of such compounds Pandey & Srivastava, 2011.
Synthesis of Cytotoxic Agents 1-(5-Aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines :
- Ramazani et al. (2014) synthesized a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines with significant cytotoxic activity against various cancer cell lines. This study demonstrates the potential of these compounds in cancer therapeutics Ramazani et al., 2014.
Synthesis of Zinc(II) Complexes with Iminopyridines for Polylactide Polymerization :
- Kwon, Nayab, & Jeong (2015) synthesized dichlorozinc complexes with iminopyridines, including (E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)methanamine. These complexes effectively initiated the ring-opening polymerization of rac-lactide, demonstrating applications in polymer chemistry Kwon, Nayab, & Jeong, 2015.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
Propriétés
IUPAC Name |
(1,2,5-trimethylpyrrol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c1-6-4-8(5-9)7(2)10(6)3;/h4H,5,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNFLUDNDWYZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)
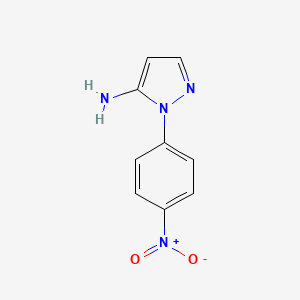
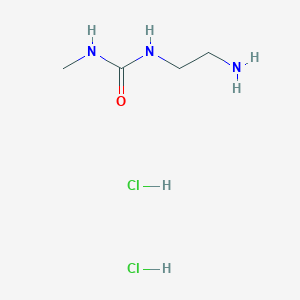
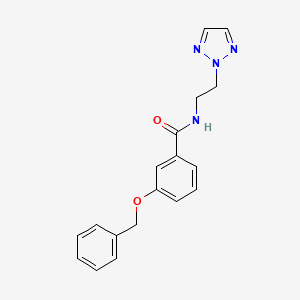


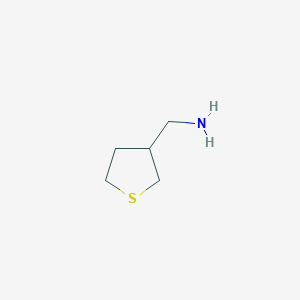
![2-(4-Fluorophenyl)-N-[3-hydroxy-3-(2-thienyl)propyl]acetamide](/img/structure/B2514769.png)
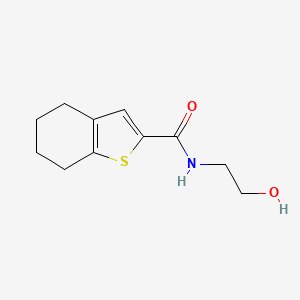


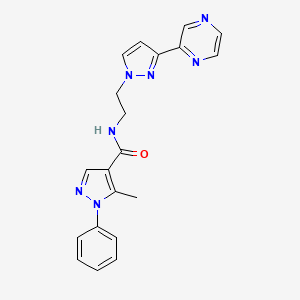
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)